4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate
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Overview
Description
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is a complex organic compound that features a combination of oxadiazole, sulfanyl, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by reacting 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with propargyl bromide to introduce the but-2-yn-1-yl group. Finally, the fluorobenzoate moiety is introduced through esterification with 4-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate is not well-documented. its structural components suggest potential interactions with various molecular targets. The oxadiazole ring is known for its ability to interact with enzymes and receptors, while the sulfanyl and fluorobenzoate groups can modulate the compound’s physicochemical properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-methoxybenzoate
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-chlorobenzoate
- 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 4-nitrobenzoate
Uniqueness
The uniqueness of 4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, can enhance the compound’s stability and bioavailability compared to its analogs .
Properties
CAS No. |
902831-91-8 |
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Molecular Formula |
C19H12ClFN2O3S |
Molecular Weight |
402.8g/mol |
IUPAC Name |
4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C19H12ClFN2O3S/c20-15-7-3-13(4-8-15)17-22-23-19(26-17)27-12-2-1-11-25-18(24)14-5-9-16(21)10-6-14/h3-10H,11-12H2 |
InChI Key |
FCAQXYFPTFDQEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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